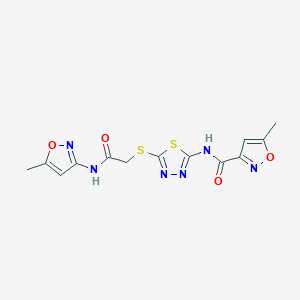
5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H12N6O4S2 and its molecular weight is 380.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a complex molecule that incorporates multiple bioactive moieties, primarily the isoxazole and thiadiazole rings. This article explores its biological activity, focusing on its potential therapeutic applications based on existing literature.
Structure and Synthesis
The synthesis of this compound involves the combination of various chemical entities:
- Isoxazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Thiadiazole ring : Associated with a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.
Research has demonstrated that modifications of these rings can significantly influence the biological properties of the resulting compounds. For example, derivatives of isoxazole and thiadiazole have been synthesized and evaluated for their biological activities, revealing promising results in various studies .
Anticancer Activity
Several studies have reported the anticancer properties of compounds containing isoxazole and thiadiazole moieties. For instance:
- A derivative with a similar structure exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity .
- The mechanisms of action often involve the inhibition of DNA synthesis and cell division, critical processes in cancer proliferation .
Anti-inflammatory Activity
Compounds with isoxazole rings have been shown to possess anti-inflammatory properties. For example:
- A series of 5-methylisoxazole derivatives were synthesized and evaluated for their anti-inflammatory effects, demonstrating promising results in reducing inflammation markers in vitro .
- The presence of specific substituents on the isoxazole ring was found to enhance the anti-inflammatory activity significantly.
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been well-documented:
- Compounds featuring the 1,3,4-thiadiazole scaffold have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .
Case Studies
- Case Study on Anticancer Properties :
- Case Study on Anti-inflammatory Effects :
Summary Table of Biological Activities
Properties
IUPAC Name |
5-methyl-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O4S2/c1-6-3-8(18-22-6)11(21)15-12-16-17-13(25-12)24-5-10(20)14-9-4-7(2)23-19-9/h3-4H,5H2,1-2H3,(H,14,19,20)(H,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQBYZRNTMQIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














